molecular formula C22H24ClN3O5S B2730526 N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide CAS No. 1042974-83-3

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide

Cat. No.: B2730526
CAS No.: 1042974-83-3
M. Wt: 477.96
InChI Key: WZEVXQKNRAJXRG-UHFFFAOYSA-N
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Description

N-(2-(4-Acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide is a synthetic compound featuring a 4-chlorobenzamide core linked to a modified ethyl chain. Key structural elements include:

  • 4-Chlorobenzamide: A common pharmacophore in antimicrobial and anticancer agents.
  • 4-Acetylpiperazine: A nitrogen-containing heterocycle known for enhancing solubility and receptor binding.
  • Tosyl (p-toluenesulfonyl) group: A sulfonyl moiety that may influence stability and pharmacokinetics.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-3-9-19(10-4-15)32(30,31)21(24-20(28)17-5-7-18(23)8-6-17)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEVXQKNRAJXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Their Properties

4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1)
  • Structure : Shares the 4-chlorobenzamide core and piperazine-ethyl linker but substitutes acetylpiperazine with phenylpiperazine and lacks the tosyl group.
  • Molecular Formula : C₁₉H₂₀ClN₃O₂.
  • Absence of the tosyl group may reduce metabolic stability compared to the target compound.
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (Compound 17)
  • Structure : Features 4-chlorobenzamide linked to an indole-ethyl group.
  • Melting Point : 150.6–152.0°C.
  • Key Differences: Indole moiety may enhance interactions with serotonin receptors or DNA (common in anticancer agents).
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i)
  • Structure : 4-Chlorobenzamide with a benzyl-hydroxyphenyl substituent.
  • Melting Point : 191.6–192.8°C.
  • Structural divergence limits direct comparison with the acetylpiperazine-tosyl motif .
N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide Metal Complexes
  • Structure : 4-Chlorobenzamide modified with a carbamothioyl and dimethoxybenzyl groups, complexed with Pt(II) or Pd(II).
  • Key Differences :
    • Metal coordination alters electronic properties, enhancing antimicrobial activity ( reports comparison with fluconazole and ampicillin).
    • Tosyl and acetylpiperazine groups in the target compound may preclude metal-binding behavior .
Table 1: Comparative Properties of Selected Analogues
Compound Core Structure Key Substituents Melting Point (°C) Potential Applications
Target Compound 4-Chlorobenzamide Acetylpiperazine, Tosyl N/A Hypothetical: Oncology/Neurology
CAS 62984-74-1 4-Chlorobenzamide Phenylpiperazine N/A CNS disorders
N-(2-(1H-Indol-3-yl)ethyl)-4-CB 4-Chlorobenzamide Indole-ethyl 150.6–152.0 Antimicrobial/Anticancer
Compound 7i 4-Chlorobenzamide Benzyl-hydroxyphenyl 191.6–192.8 Not specified
Key Observations:
  • Piperazine Derivatives : Acetylpiperazine (target) vs. phenylpiperazine (CAS 62984-74-1) alter solubility and target selectivity. Acetyl groups may enhance metabolic stability over phenyl .
  • Tosyl Group: Unique to the target compound, this moiety could improve crystallinity and shelf life compared to non-sulfonated analogues.
  • Biological Activity : Indole-containing analogues () and metal complexes () show antimicrobial properties, suggesting the target compound’s activity may depend on substituent synergy.

Biological Activity

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-chlorobenzamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring, a benzamide moiety, and a tosyl group, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves multiple steps starting with the preparation of the piperazine derivative through cyclization reactions.

Synthesis Steps:

  • Cyclization : Reaction of (S,S)-N,N’-bisnosyl diamine with sulfonium salts.
  • Deprotection : Removal of protective groups to yield the active piperazine structure.
  • Final Assembly : Formation of the complete compound through nucleophilic substitution and other reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes involved in disease pathways.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible applications in treating neurological disorders.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessing the compound's cytotoxicity revealed moderate activity against several cancer cell lines, suggesting its potential as an anticancer agent.
    • Enzyme inhibition assays indicated that the compound could effectively inhibit target enzymes involved in metabolic pathways.
  • In Silico Analysis :
    • Computational studies have evaluated the molecular properties and bioactivity scores, indicating that it adheres to Lipinski's rule of five, suggesting favorable drug-like properties .
    • The bioactivity data highlighted its role as a GPCR ligand and kinase inhibitor, with no significant cytotoxic effects observed .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight424.9 g/molVaries by compound
Anticancer ActivityModerate against various cell linesVaries; some have higher activity
Enzyme InhibitionEffective against specific targetsVaries; some are non-selective
Neuropharmacological EffectsPotential effects on neurotransmitter systemsVaries; some are well-studied

Q & A

Q. Table 1. Synthesis Yield Optimization

ConditionYield (%)Purity (%)Reference
Conventional heating (DMF)4592
Microwave-assisted (DMA)6895
Solvent-free (neat, 120°C)3288

Q. Table 2. Biological Activity of Structural Analogs

DerivativeIC50 (nM) Kinase XIC50 (μM) Cell ViabilityReference
4-Fluorobenzamide analog12.38.7
Tosyl-ethyl replaced with methyl>100045.2
Piperazine N-acetyl removed89.512.1

Key Recommendations

  • Synthetic routes : Prioritize microwave-assisted coupling for higher yields .
  • Biological assays : Include orthogonal models (e.g., zebrafish neurotoxicity) to validate target engagement .
  • Stability : Avoid prolonged exposure to light; store at -20°C under nitrogen .

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